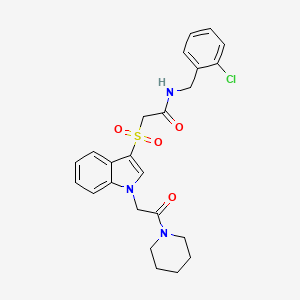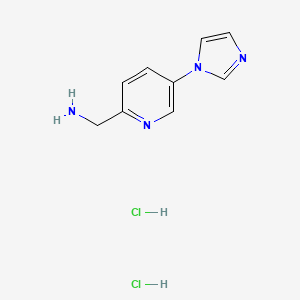
(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride” is a chemical compound with the IUPAC name (5-(pyridin-2-yl)-1H-imidazol-2-yl)methanamine trihydrochloride . It has a molecular weight of 283.59 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4.3ClH/c10-5-9-12-6-8(13-9)7-3-1-2-4-11-7;;;/h1-4,6H,5,10H2,(H,12,13);3*1H . This code provides a specific description of the compound’s molecular structure. Unfortunately, without a visual aid, it’s challenging to describe the molecular structure in detail.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 283.59 . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.科学的研究の応用
Enzyme Inhibition and Medicinal Applications
Compounds with imidazole scaffolds, similar to "(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride," are known for their role in inhibiting specific enzymes, demonstrating significant medicinal potential. For example, imidazole derivatives serve as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, crucial for controlling proinflammatory cytokine release. These compounds exhibit high selectivity and potency due to their ability to bind to ATP's pocket, replacing it and inhibiting kinase activity. This mechanism is critical for developing new therapeutic agents targeting inflammation and related diseases (Scior et al., 2011).
Antitumor Activity
Imidazole derivatives, including those structurally related to "this compound," have been reviewed for their antitumor properties. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole, have shown potential in preclinical testing stages for treating cancer. The structural diversity of imidazole derivatives offers a platform for synthesizing compounds with varying biological properties, highlighting their significance in the search for new antitumor drugs (Iradyan et al., 2009).
Optical Sensors and Material Science
Imidazole and its derivatives are integral to synthesizing optical sensors and materials for electronic devices due to their heteroatom content and ability to form coordination as well as hydrogen bonds. These properties make imidazole-based compounds, including pyrimidine derivatives, suitable for creating optical sensors with a range of biological and medicinal applications. The review by Jindal and Kaur (2021) emphasizes the versatility of these compounds in developing advanced sensing materials (Jindal & Kaur, 2021).
Antibacterial and Antimicrobial Properties
The fused pyridine structures, akin to the core structure of "this compound," exhibit broad pharmacological activities. Sanapalli et al. (2022) review highlights imidazopyridine-based derivatives as potential inhibitors against multi-drug resistant bacterial infections. This research underscores the critical role of such compounds in developing new antibacterial agents, addressing the pressing issue of antibiotic resistance (Sanapalli et al., 2022).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
(5-imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13;;/h1-4,6-7H,5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCDMOSVFCSFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=CN=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

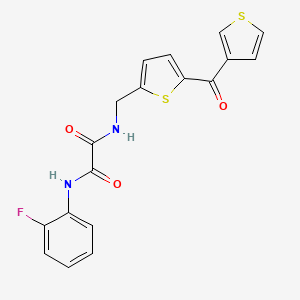


![Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3',2'-1,2]pyr imidino[4,5-b]thiophen-3-yl)acetate](/img/structure/B2845113.png)
![3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2845114.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2845115.png)

![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B2845120.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2845121.png)
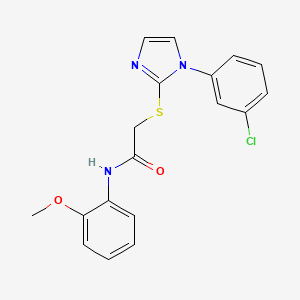
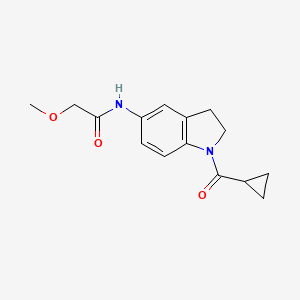
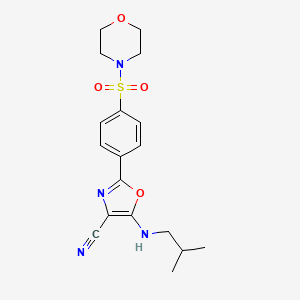
![2-(isopropylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2845127.png)
